Cas no 2172532-23-7 (5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide)

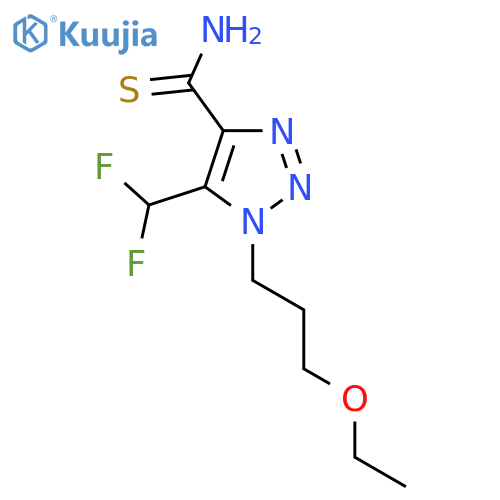

2172532-23-7 structure

商品名:5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 2172532-23-7

- 5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide

- EN300-1596624

-

- インチ: 1S/C9H14F2N4OS/c1-2-16-5-3-4-15-7(8(10)11)6(9(12)17)13-14-15/h8H,2-5H2,1H3,(H2,12,17)

- InChIKey: SEOOJLABUKQISZ-UHFFFAOYSA-N

- ほほえんだ: S=C(C1=C(C(F)F)N(CCCOCC)N=N1)N

計算された属性

- せいみつぶんしりょう: 264.08563858g/mol

- どういたいしつりょう: 264.08563858g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 98Ų

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596624-5.0g |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 5.0g |

$4641.0 | 2023-07-10 | ||

| Enamine | EN300-1596624-1.0g |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 1.0g |

$1599.0 | 2023-07-10 | ||

| Enamine | EN300-1596624-10000mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 10000mg |

$6882.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-250mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 250mg |

$1472.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-5000mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 5000mg |

$4641.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-100mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 100mg |

$1408.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-2500mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 2500mg |

$3136.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-50mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 50mg |

$1344.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-1000mg |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 1000mg |

$1599.0 | 2023-09-23 | ||

| Enamine | EN300-1596624-0.1g |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide |

2172532-23-7 | 0.1g |

$1408.0 | 2023-07-10 |

5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2172532-23-7 (5-(difluoromethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 42464-96-0(NNMTi)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬